molecular formula C10H13NO2 B1627758 1-(3-Amino-4-ethoxyphenyl)ethanone CAS No. 944890-27-1

1-(3-Amino-4-ethoxyphenyl)ethanone

Cat. No. B1627758
CAS RN: 944890-27-1
M. Wt: 179.22 g/mol
InChI Key: CBMYGMRLSCLFPD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(3-Amino-4-ethoxyphenyl)ethanone consists of an ethanone group attached to a phenyl ring, which is substituted with an amino group at the 3rd position and an ethoxy group at the 4th position .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(3-Amino-4-ethoxyphenyl)ethanone are not available, amines in general can undergo a variety of reactions. These include alkylation, acylation, and elimination reactions .


Physical And Chemical Properties Analysis

1-(3-Amino-4-ethoxyphenyl)ethanone is a solid at room temperature . It has a molecular weight of 179.22 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

  • Laccase-Catalyzed Degradation of Phenolic Compounds : Kawai, Umezawa, and Higuchi (1988) studied the degradation mechanisms of phenolic beta-1 lignin substructure model compounds using the laccase of Coriolus versicolor. Their work focused on compounds similar to 1-(3-Amino-4-ethoxyphenyl)ethanone, demonstrating the potential application of such compounds in understanding enzymatic degradation processes in lignin (Kawai, Umezawa, & Higuchi, 1988).

  • Synthesis of Novel Schiff Bases for Antimicrobial Activity : Puthran et al. (2019) reported the synthesis of novel Schiff bases using derivatives similar to 1-(3-Amino-4-ethoxyphenyl)ethanone. These compounds exhibited significant antimicrobial activity, suggesting the utility of such compounds in developing new antimicrobial agents (Puthran et al., 2019).

  • Synthesis and Antimicrobial Activity of Heterocyclic Compounds : In a study by Wanjari (2020), a compound similar to 1-(3-Amino-4-ethoxyphenyl)ethanone was synthesized and tested for antimicrobial activity. This research highlights the relevance of such compounds in pharmaceutical and medicinal research (Wanjari, 2020).

  • Condensation Reactions to Form Isoflavones and Heterocycles : Moskvina, Shilin, and Khilya (2015) conducted research on the condensation of related compounds, leading to the formation of isoflavones and various heterocycles. This study points to the potential of 1-(3-Amino-4-ethoxyphenyl)ethanone in the synthesis of complex organic compounds (Moskvina, Shilin, & Khilya, 2015).

  • Antiestrogenic Activity of Phenyl Alkenes : Lubczyk, Bachmann, and Gust (2003) explored the antiestrogenic activity of phenyl alkenes synthesized from similar compounds. Their findings are significant for the development of compounds with potential applications in treating hormone-dependent conditions (Lubczyk, Bachmann, & Gust, 2003).

  • oxyphenyl)ethanone. Their study included DNA binding properties and docking studies, indicating potential applications in drug development and molecular biology research (Kurt, Temel, Atlan, & Kaya, 2020).
  • Synthesis and Fungitoxicity of Derivatives : Mehton, Sharma, and Rai (2009) synthesized derivatives of 1-(3-(Benzylideneamino)phenyl)ethanone and tested them for fungitoxicity. Their work demonstrates the agricultural applications of such compounds in controlling fungal diseases (Mehton, Sharma, & Rai, 2009).

  • Antioxidant and Anticancer Activity of Novel Derivatives : Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to 1-(3-Amino-4-ethoxyphenyl)ethanone, and evaluated their antioxidant and anticancer activities. This research highlights the potential of such compounds in developing treatments for cancer and oxidative stress-related diseases (Tumosienė et al., 2020).

properties

IUPAC Name

1-(3-amino-4-ethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMYGMRLSCLFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589459
Record name 1-(3-Amino-4-ethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-4-ethoxyphenyl)ethanone

CAS RN

944890-27-1
Record name 1-(3-Amino-4-ethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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